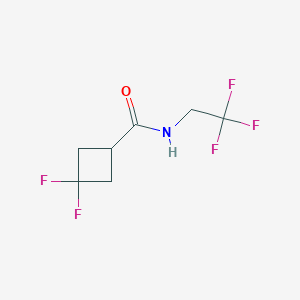
5-Brom-4,6-difluor-2,3-dihydro-1H-indol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one, also known as 2FIC, is an electron-deficient compound . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .
Synthesis Analysis
The synthesis of similar compounds involves the Wolff–Kishner reduction of 2- (5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The solution is heated to gentle reflux for 12 hours and then cooled in an ice bath. The residue is recrystallized from an ethanol solution to afford the title compound as colorless crystals .Molecular Structure Analysis
The dihydroindolone unit in similar compounds is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis
The reaction of similar compounds involves the entire deoxygenation of carbonyl compounds through the hydrazine reduction . The decomposition of the hydrazone intermediates demands severe experimental conditions which sometimes cannot be compatible with other functional groups present in the molecule to be reduced .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben ein antivirales Potenzial gezeigt. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate wurden als antivirale Wirkstoffe gegen Influenza A untersucht. Unter diesen zeigte Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität mit einem IC50 von 7,53 μmol/L .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemikarbazid-Derivate zeigten eine potente antivirale Aktivität gegen das Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Organische Photovoltaik-Bauelemente
Die Verbindung 2FIC (2-(5,6-Difluor-3-oxo-2,3-dihydro-1H-inden-1-yliden)malononitril), abgeleitet von 5-Brom-4,6-difluor-2,3-dihydro-1H-indol-2-on, dient als elektronenarmes Bauelement für nicht-fullerenartige Akzeptoren (NFAs) in organischen Photovoltaik-Bauelementen .
Strukturelle Einblicke durch Massenspektrometrie
Die Massenspektrometrie ist entscheidend für die Bestätigung des Molekulargewichts synthetisierter Verbindungen und das Ableiten von Fragmentierungsmustern. Obwohl dies nicht spezifisch für this compound ist, liefert diese Technik wertvolle strukturelle Informationen .
Biologische und klinische Anwendungen
Indolderivate, einschließlich this compound, besitzen eine breite Palette biologischer Aktivitäten:
Natürliche Verbindungen und Tryptophan-Stoffwechsel
Indol ist ein Mutterkern in verschiedenen natürlichen Verbindungen, darunter Tryptophan und Indol-3-essigsäure (ein Pflanzenhormon). Das Verständnis seiner Rolle im Stoffwechsel und in Signalwegen ist essentiell .
Synthetische Arzneimittelmoleküle
Das Indol-Gerüst trägt zu synthetischen Arzneimittelmolekülen bei, wie z. B. Lysergsäurediethylamid (LSD) und Alkaloiden aus Pflanzen. Forscher erforschen weiterhin neuartige Derivate für therapeutische Anwendungen .
Wirkmechanismus
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, making indole derivatives valuable for the treatment of a range of disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific biological activity involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemische Analyse
Biochemical Properties
The indole derivatives, including 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one, are known to interact with multiple receptors, making them useful in developing new biologically active compounds
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , but the specific binding interactions of 5-Bromo-4,6-difluoro-2,3-dihydro-1H-indol-2-one with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.
Eigenschaften
IUPAC Name |
5-bromo-4,6-difluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-7-4(10)2-5-3(8(7)11)1-6(13)12-5/h2H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAJOLJFWRBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2NC1=O)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
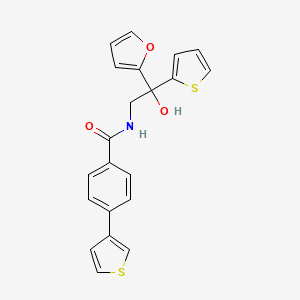
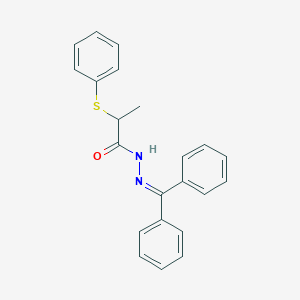

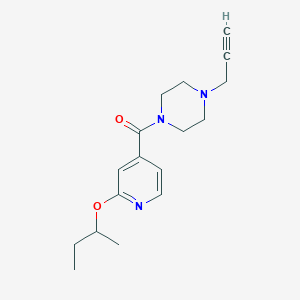
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592491.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide](/img/structure/B2592492.png)
![1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B2592494.png)
![8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2592495.png)

![7-chloro-3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592500.png)
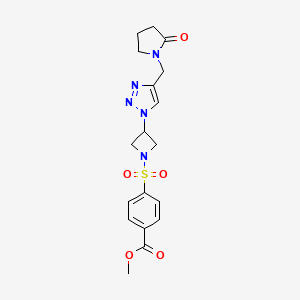

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)
